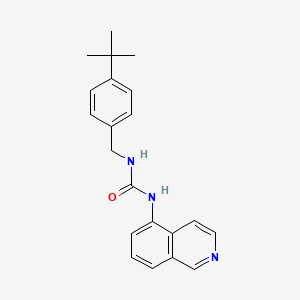![molecular formula C18H34O5 B12583576 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate CAS No. 648858-12-2](/img/structure/B12583576.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a long alkyl chain (undec-10-enoate) and a triethylene glycol monomethyl ether moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be employed in the modification of biomolecules and as a surfactant in biological assays.
Industry: The compound is used in the formulation of coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The triethylene glycol moiety can enhance the solubility and bioavailability of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Propiedades
Número CAS |
648858-12-2 |
|---|---|
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C18H34O5/c1-3-4-5-6-7-8-9-10-11-18(19)23-17-16-22-15-14-21-13-12-20-2/h3H,1,4-17H2,2H3 |
Clave InChI |
UQHQDRRWHYTLCU-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
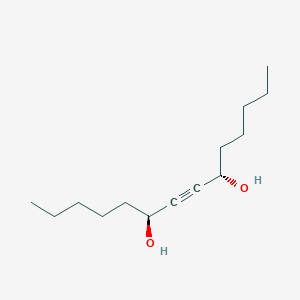

![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
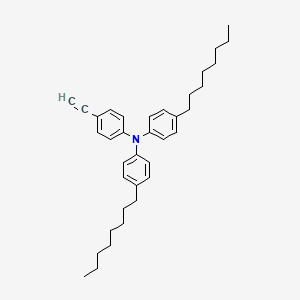
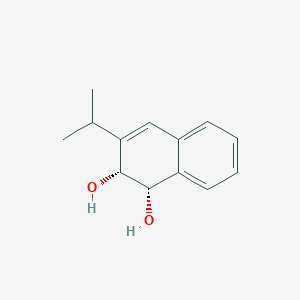
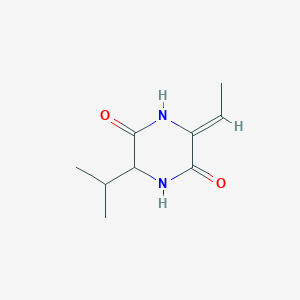

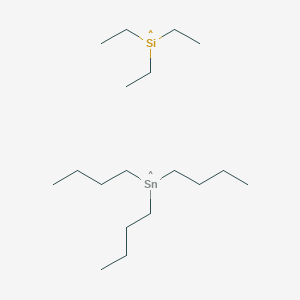
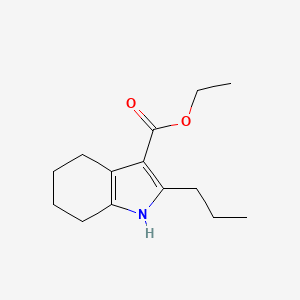

![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
